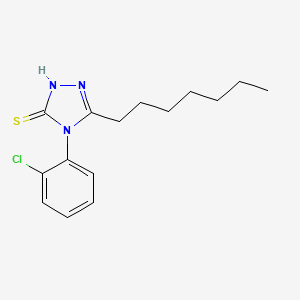
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into corresponding thiols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-thione: A simpler triazole derivative with similar core structure but lacking the chlorophenyl and heptyl groups.
Prothioconazole: A triazole fungicide with a similar structure but different substituents, used in agriculture. The uniqueness of 3H-1,2,4-Triazole-3-thione, 4-(2-chlorophenyl)-5-heptyl-2,4-dihydro- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
52747-68-9 |
|---|---|
Molecular Formula |
C15H20ClN3S |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-3-heptyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H20ClN3S/c1-2-3-4-5-6-11-14-17-18-15(20)19(14)13-10-8-7-9-12(13)16/h7-10H,2-6,11H2,1H3,(H,18,20) |
InChI Key |
XWCDAEBINFAWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NNC(=S)N1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
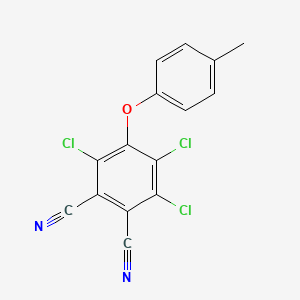
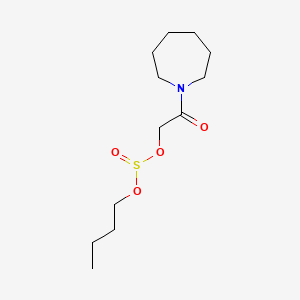
![Chloro[2-(4-nitrophenyl)hydrazinylidene]acetyl chloride](/img/structure/B14647539.png)

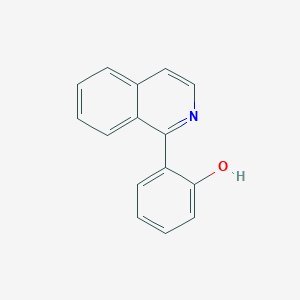
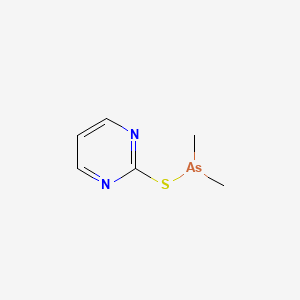
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)
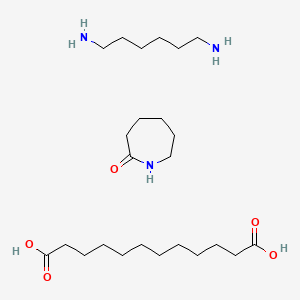
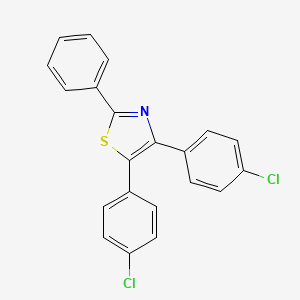
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)
![methyl 2-[2-(diethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14647586.png)
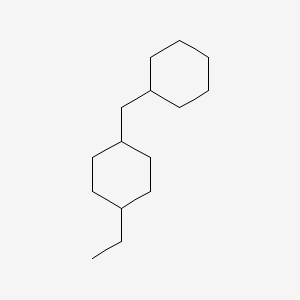
![5-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14647596.png)
